4-Bromo-3-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzoic acids often involves halogenation reactions, as seen in the synthesis of 4-chloro-2,5-difluorobenzoic acid and 3-bromo-2-fluorobenzoic acid . These processes typically include steps such as bromination, hydrolysis, and sometimes more complex reactions like Sandmeyer or Grignard reactions. The conditions for these reactions are optimized for yield and purity, as demonstrated in the synthesis of 4-chloro-2,5-difluorobenzoic acid, which achieved a 31% yield and 99.16% purity . Similarly, the synthesis of 3-bromo-2-fluorobenzoic acid resulted in a 38% yield and 99.202% purity .
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids can be characterized by techniques such as X-ray diffraction, as seen in the studies of co-crystals and salts formed from 4-fluorobenzoic acid and the lanthanide complexes with 4-fluorobenzoic acid . These structures often involve intermolecular interactions, including hydrogen bonding, which can significantly affect the crystal packing and the overall stability of the compounds.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids can lead to the formation of various complexes and derivatives. For instance, the formation of molecular complexes between 3-fluorobenzoic acid and 4-acetylpyridine results in two polymorphs with distinct dimeric supramolecular constructs . Additionally, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines, leading to compounds with interesting structural and conformational properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids can be diverse. For example, the lanthanide complexes with 4-fluorobenzoic acid exhibit excellent luminescence under ultraviolet excitation, indicating potential applications in materials science . The vibrational properties of the synthesized thioureas derived from 4-fluorobenzoic acid were studied using FTIR spectroscopy, revealing insights into the molecular conformations and stability .
Scientific Research Applications
Microbial Degradation and Environmental Impact
Research has shown that certain microbial species, such as Alcaligenes denitrificans NTB-1, can utilize halobenzoates like 4-bromo- and 4-iodobenzoate, metabolizing them through hydrolytic dehalogenation. This process involves the conversion of these compounds to 4-hydroxybenzoate, indicating the potential use of such microbes in environmental remediation of halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).
Chemical Synthesis and Optimization
The chemical synthesis of halogenated benzoic acids, including variants like 3-Bromo-2-fluorobenzoic acid, has been studied, with a focus on optimizing conditions for industrial-scale production. These studies are crucial for the large-scale production of such compounds for various applications (Zhou, 2013).
Applications in Organic Electronics
4-Halobenzoic acids, including 4-bromobenzoic acid, have been applied in modifying the properties of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly enhancing its conductivity. This has implications for the development of high-efficiency, ITO-free organic solar cells, demonstrating the potential of halobenzoates in electronic applications (Tan, Zhou, Ji, Huang, & Chen, 2016).
Role in Groundwater and Soil Analysis
Difluorobenzoates, related to fluorobenzoates, have been utilized as nonreactive tracers in soil and groundwater, aiding in the analysis of hydrological environments. Their stability and non-reactive nature make them ideal for such applications (Bowman & Gibbens, 1992).
Insights into Bacterial Degradation Pathways
Studies have used fluorobenzoates to investigate the bacterial degradation pathways of aromatic compounds, providing valuable insights into the biological processes involved in the breakdown of such substances in the environment (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
The compound is classified under GHS07. It is a respiratory irritant and can cause skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Relevant Papers The patent titled “Preparation of 3-bromo-4-fluoro-benzoic acid” provides a detailed process for the preparation of 3-bromo-4-fluoro-benzoic acid .
properties
IUPAC Name |
4-bromo-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYOGXPGIDWJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378389 | |
Record name | 4-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzoic acid | |
CAS RN |
153556-42-4 | |
Record name | 4-Bromo-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153556-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153556424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-bromo-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-3-FLUOROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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